molecular formula C27H20N4O3S2 B3894840 (5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3894840
M. Wt: 512.6 g/mol
InChI Key: CGFWVWHYNDRAFW-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a combination of pyrazole, thiazolidinone, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the introduction of the nitrophenyl group. The final steps involve the formation of the thiazolidinone ring and the introduction of the phenylethyl group under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5Z)-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O3S2/c32-26-24(36-27(35)29(26)15-14-19-8-3-1-4-9-19)17-21-18-30(22-11-5-2-6-12-22)28-25(21)20-10-7-13-23(16-20)31(33)34/h1-13,16-18H,14-15H2/b24-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFWVWHYNDRAFW-ULJHMMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

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